2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the 2-position.
Introduction of Propionic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include batch and continuous flow processes, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The propionic acid moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-benzoimidazol-1-yl)-propionic acid
- 2-(2-Propyl-benzoimidazol-1-yl)-propionic acid
- 2-(2-Butyl-benzoimidazol-1-yl)-propionic acid
Uniqueness
2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-ethylbenzimidazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-11-13-9-6-4-5-7-10(9)14(11)8(2)12(15)16/h4-8H,3H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCOHRNGRLWANS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.